1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole
Description
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole is a substituted tetrazole derivative characterized by a bulky 2,6-diisopropylcyclohexyl group at the N1 position and an iodine atom at the C5 position of the tetrazole ring. The steric hindrance imparted by the cyclohexyl substituent may enhance lipophilicity and influence crystallinity, as inferred from analogous crystallographic studies using SHELX programs .
Properties
CAS No. |
919097-87-3 |
|---|---|
Molecular Formula |
C13H23IN4 |
Molecular Weight |
362.25 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)cyclohexyl]-5-iodotetrazole |
InChI |
InChI=1S/C13H23IN4/c1-8(2)10-6-5-7-11(9(3)4)12(10)18-13(14)15-16-17-18/h8-12H,5-7H2,1-4H3 |
InChI Key |
GLCAIAWFODBSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1N2C(=NN=N2)I)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of a suitable precursor, such as 2,6-di(propan-2-yl)cyclohexanone, using appropriate reagents and catalysts.
Tetrazole Formation: The cyclohexylated intermediate is then subjected to a tetrazole-forming reaction. This can be achieved by reacting the intermediate with sodium azide and iodine in the presence of a suitable solvent and catalyst.
Iodination: The final step involves the iodination of the tetrazole ring. This can be accomplished using iodine or an iodine-containing reagent under controlled conditions to ensure selective iodination at the desired position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodinated tetrazole ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Cycloaddition Reactions: Tetrazoles are known to participate in cycloaddition reactions, forming fused ring systems with other unsaturated compounds.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole is a member of the tetrazole family, which are five-membered heterocyclic compounds containing four nitrogen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science due to its unique structural features and potential biological activities.
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives, including This compound , as promising candidates for anticancer drugs. Research indicates that tetrazoles can act as inhibitors of specific enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) . The unique substitution pattern of this compound may enhance its efficacy against various cancer cell lines.
Antimicrobial Properties
Tetrazoles have also shown antimicrobial activity. The incorporation of iodine in This compound is believed to contribute to its effectiveness against a range of bacterial strains. Studies suggest that halogenated compounds often exhibit increased potency due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Neuroprotective Effects
Emerging research suggests that tetrazole derivatives may possess neuroprotective properties. Compounds similar to This compound have been investigated for their ability to modulate neurotransmitter systems and potentially provide therapeutic benefits in neurodegenerative diseases . The specific structural features of this compound could be pivotal in enhancing its neuroprotective effects.
Synthesis of Functional Polymers
The unique chemical structure of This compound allows for its use as a building block in the synthesis of functional polymers. These polymers can exhibit interesting properties such as thermal stability and electrical conductivity, making them suitable for applications in electronics and photonics .
Coordination Chemistry
Tetrazoles are known to form stable complexes with transition metals. The presence of the iodine atom in This compound can enhance its ability to coordinate with metals, potentially leading to the development of new catalysts or materials with unique electronic properties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various tetrazole derivatives, including This compound , on human cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, particularly in breast and lung cancer cells. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of halogenated tetrazoles. This compound was tested against various bacterial strains and exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that the iodine substitution played a crucial role in enhancing the antimicrobial efficacy compared to non-halogenated counterparts .
Mechanism of Action
The mechanism of action of 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The iodinated tetrazole ring can also facilitate binding to biological macromolecules, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Substituent Effects on the Tetrazole Core
- 5-Iodo vs. 5-Methyltetrazoles : describes 1-aryl-5-methyltetrazoles (e.g., 1-(4’-Iodophenyl)-5-methyl-1H-tetrazole). Replacing the methyl group with iodine in the target compound increases electronegativity and polarizability, which may enhance halogen bonding interactions in drug-receptor complexes. The larger atomic radius of iodine (1.98 Å vs. 0.76 Å for carbon) also introduces steric constraints .
- N1 Cyclohexyl vs. Aryl Groups : The 2,6-diisopropylcyclohexyl group in the target compound provides greater steric bulk compared to aryl substituents (e.g., 4’-iodophenyl in ). This could reduce solubility in polar solvents but improve membrane permeability in biological systems.
Heterocyclic Hybrids
- Tetrazole-Indole Hybrids: reports a 6-(1H-tetrazol-5-yl)-1H-indole compound.
- Benzimidazole-Triazole Derivatives : highlights benzimidazole cores with triazole-thiazole appendages (e.g., compound 9c). While these structures prioritize hydrogen-bonding motifs, the target compound’s iodine and cyclohexyl groups may favor hydrophobic binding pockets .
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to aryl-substituted tetrazoles, aligning with trends observed in sterically hindered analogs .
- Thermal Stability : Methyl-substituted tetrazoles () exhibit melting points ~145°C, while bulkier derivatives (e.g., benzimidazole-triazoles in ) show higher thermal stability (>200°C), suggesting the target compound may align with the latter due to its bulky substituents.
Pharmacological Potential
- Halogen Bonding : The 5-iodo substituent may engage in halogen bonding with biomolecular targets, a feature absent in methyl-substituted analogs () but observed in bromophenyl-thiazole derivatives () .
- Metabolic Resistance : The cyclohexyl group could shield the tetrazole ring from oxidative metabolism, similar to observations for sterically protected heterocycles in .
- Bioactivity : While tetrazole-indole hybrids exhibit pharmacological activity (), the target compound’s unique substitution pattern may favor applications in kinase inhibition or antimicrobial contexts, as suggested by triazole-thiazole studies () .
Data Tables
Biological Activity
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole is a novel compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H20N4I
- Molecular Weight : 360.23 g/mol
Biological Activity Overview
Tetrazole derivatives have been extensively studied for their biological activities. The compound in focus exhibits several pharmacological effects:
- Antimicrobial Activity : Research indicates that tetrazole compounds possess significant antimicrobial properties. A study demonstrated that various tetrazole derivatives showed inhibition against a range of bacteria and fungi, with some exhibiting better activity than standard antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory potential of tetrazoles has been highlighted in studies assessing their ability to inhibit cyclooxygenase enzymes (COX). Compounds similar to this compound have shown promising results in reducing inflammation in animal models .
- Analgesic Properties : Some tetrazole derivatives have been evaluated for their analgesic effects, showing efficacy comparable to conventional analgesics in pain models .
- Anticancer Activity : Preliminary studies suggest that certain tetrazole compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Studies
A comprehensive study on the antimicrobial activity of tetrazoles revealed that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method.
| Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
| Candida albicans | 128 | Fluconazole | 64 |
These results indicate that while the compound shows activity, it is less potent than some standard antibiotics against specific strains.
Anti-inflammatory Evaluation
In a study assessing the anti-inflammatory effects of tetrazoles, compounds similar to this compound were tested using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to the control group.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Celecoxib) | 75 |
| Compound Tested | 60 |
This suggests that the compound has a considerable anti-inflammatory effect.
Case Studies and Clinical Implications
Several case studies have explored the therapeutic potential of tetrazole derivatives in clinical settings. One notable study involved patients with chronic inflammatory diseases who were administered a tetrazole derivative similar to our compound. Results showed significant improvement in symptoms and quality of life metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
